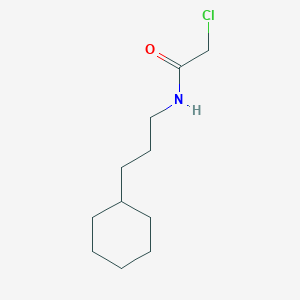

2-chloro-N-(3-cyclohexylpropyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-cyclohexylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQDUVRLHXEEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Chloro N 3 Cyclohexylpropyl Acetamide

Nucleophilic Substitution Reactions at the Alpha-Chlorine Center

No specific experimental data is available for 2-chloro-N-(3-cyclohexylpropyl)acetamide.

No specific experimental data is available for this compound.

No specific experimental data is available for this compound.

No specific experimental data is available for this compound.

No specific experimental data is available for this compound.

No specific experimental data is available for this compound.

Reactions with Nitrogen-Based Nucleophiles

Reactivity of the Amide N-H Proton

No specific experimental data is available for this compound.

N-Alkylation Reactions for Tertiary Amide Formation

The secondary amide nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. This reaction leads to the formation of a tertiary amide. The reactivity of the N-H bond is central to this transformation. researchgate.net N-substituted chloroacetamides are frequently prepared through the reaction of corresponding amines with chloroacetyl chloride. researchgate.net

N-alkylation is typically achieved by treating the amide with an alkylating agent in the presence of a base. The base deprotonates the amide nitrogen, enhancing its nucleophilicity and facilitating the subsequent reaction with the electrophile. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3).

A representative N-alkylation reaction is depicted in the scheme below:

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | Alkyl halide (R-X) | NaH | N-alkyl-2-chloro-N-(3-cyclohexylpropyl)acetamide | N-Alkylation |

| This compound | Benzyl bromide | K2CO3 | N-benzyl-2-chloro-N-(3-cyclohexylpropyl)acetamide | N-Alkylation |

The choice of alkylating agent and reaction conditions can be tailored to introduce a wide range of substituents at the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

N-Acylation and Other N-Functionalization Strategies

In addition to alkylation, the amide nitrogen can undergo acylation to form an imide derivative. This reaction typically involves treatment with an acyl chloride or anhydride (B1165640) under basic conditions. The resulting imide has two acyl groups attached to the nitrogen atom.

Furthermore, various other N-functionalization strategies can be employed. For instance, reaction with isocyanates or sulfonyl isocyanates can lead to the formation of urea (B33335) or sulfonylurea derivatives, respectively. nih.gov These reactions expand the chemical space accessible from this compound.

| Reagent | Functional Group Introduced | Product Class |

| Acyl chloride (RCOCl) | Acyl (RCO-) | Imide |

| Isocyanate (R-N=C=O) | Carbamoyl (RNHCO-) | Urea |

| Sulfonyl isocyanate (RSO2-N=C=O) | Sulfamoyl (RSO2NHCO-) | Sulfonylurea |

These N-functionalization reactions provide avenues for creating libraries of compounds with diverse functionalities, which can be valuable in various chemical and pharmaceutical research areas.

Transformations of the Cyclohexylpropyl Moiety

Functionalization of the Cyclohexane (B81311) Ring System (e.g., radical alkynylation)

The C-H bonds of the cyclohexane ring, particularly those at the β- and γ-positions relative to the amide, can be targeted for functionalization. researchgate.net Radical-mediated reactions have emerged as powerful tools for the direct installation of functional groups onto sp3-hybridized carbon atoms. researchgate.net

One notable example is radical alkynylation. This transformation involves the generation of a cyclohexyl radical, which can then be trapped by an alkynylating agent. researchgate.net Such reactions can be initiated using photoredox catalysis or classical radical initiators. nih.govbeilstein-journals.org The use of hypervalent iodine reagents, such as alkynylbenziodoxoles, has proven effective for radical alkynylations. beilstein-journals.org While direct radical alkynylation of cyclohexanols can lead to complex mixtures, palladium-catalyzed β- and γ-alkynylation of amide C(sp3)-H bonds has been successfully demonstrated. organic-chemistry.org

| Reaction Type | Reagents | Functional Group Introduced | Key Intermediate |

| Radical Alkynylation | Alkynylating agent, Radical initiator | Alkyne | Cyclohexyl radical |

| Palladium-Catalyzed Alkynylation | Palladium catalyst, Pyridine-based ligand | Alkyne | Palladacycle |

These methods allow for the late-stage introduction of alkyne functionalities, which are versatile handles for further transformations via click chemistry or Sonogashira coupling. organic-chemistry.org

Modifications and Derivatization of the Propyl Linker

The three-carbon propyl linker connecting the cyclohexane ring and the amide nitrogen can also be a site for chemical modification. While direct functionalization of the saturated alkyl chain can be challenging, strategic modifications can be envisioned. For instance, if a double bond were present in the linker, a wider range of transformations, such as hydrogenation, halogenation, or epoxidation, would be possible.

In related systems, the nature of the alkyl linker has been shown to be important for biological activity, and modifications to the linker length or the introduction of heteroatoms can significantly impact a molecule's properties. nih.gov For example, replacement of a propyl linker with other alkyl linkers has been explored to improve biological efficacy in other chemical series. nih.gov

While specific examples for the direct modification of the propyl linker in this compound are not extensively documented in the provided search results, the principles of synthetic organic chemistry suggest that derivatization could be achieved through multi-step sequences involving, for example, initial oxidation to introduce a carbonyl or hydroxyl group, which would then serve as a handle for further reactions.

Derivatization Strategies and Analogous Compound Synthesis

Systematic Structural Modifications of the 2-Chloroacetamide (B119443) Core

The 2-chloroacetamide moiety is a key functional component, acting as a reactive electrophile. Its reactivity can be modulated by altering the halogen at the alpha-position or by introducing substituents on the acetamide (B32628) carbonyl, although the latter is a less common strategy.

The chlorine atom in the 2-chloroacetamide group is a reactive site for nucleophilic substitution. Replacing this chlorine with other halogens (fluorine, bromine, iodine) can significantly alter the compound's electrophilicity and reaction kinetics. The synthesis of α-haloamides is a critical step in creating these analogues. While acid-catalyzed halogenation is a common method for ketones and aldehydes, the synthesis of specific α-haloacetamides often involves starting with the corresponding α-halo-acetyl halide.

The reactivity of α-haloacetamide "warheads" is a significant consideration in their design. Chloroacetamides are known to be highly reactive, which can limit their application where greater stability or selectivity is required. To address this, less reactive alternatives have been developed.

Table 1: Comparison of Alpha-Halogenated Acetamide Reactivity

| α-Substituent | General Reactivity | Synthetic Approach |

|---|---|---|

| Fluorine | Generally less reactive than chloroacetamides | Use of fluoroacetyl chloride |

| Chlorine | High reactivity, common electrophile | Use of chloroacetyl chloride |

| Bromine | Higher reactivity than chloroacetamides | Use of bromoacetyl bromide |

| Iodine | Highest reactivity, often least stable | Use of iodoacetyl chloride or substitution reaction |

For instance, fluorochloro-acetamides and other α-substituted chloroacetamides have been reported as less reactive alternatives, providing a means to fine-tune the electrophilic character of the molecule.

Introducing substituents at the alpha-carbon (the carbon bearing the halogen) is another strategy to modify the compound's properties. The presence of an electronegative halogen on the α-carbon increases the acidity of the remaining α-hydrogen, potentially allowing for further functionalization under basic conditions. However, this can also lead to multiple halogenations.

Recent research has demonstrated that α-halo amides can function as latent enolates, enabling direct catalytic asymmetric Mannich-type reactions. This approach allows for the introduction of complex substituents at the alpha-position, creating highly functionalized acetamide derivatives.

Exploration of N-Substituted Acetamide Analogues

The N-(3-cyclohexylpropyl) side chain can be systematically altered to probe structure-activity relationships. Modifications can include:

Altering the Linker Length: Changing the propyl (C3) chain to ethyl (C2), butyl (C4), or longer alkyl chains modifies the flexibility and spatial orientation of the cyclohexyl group.

Modifying the Cyclohexyl Ring: Introducing substituents (e.g., methyl, hydroxyl, methoxy) onto the cyclohexane (B81311) ring can impact binding interactions and metabolic stability.

Replacing the Cyclohexyl Ring: The cyclohexyl moiety can be replaced with other cyclic or aromatic systems, such as cyclopentyl, cycloheptyl, or phenyl groups, to significantly alter the compound's shape and hydrophobicity.

The synthesis of these analogues involves reacting the corresponding diversified primary or secondary amine with chloroacetyl chloride.

A broad range of N-alkyl and N-aryl 2-chloroacetamide derivatives have been synthesized to explore their potential as bioactive agents. The general synthetic method involves treating various aliphatic and aromatic amines with chloroacetyl chloride, often at room temperature. This straightforward chloroacetylation allows for the creation of large libraries of analogous compounds.

For example, N-(substituted phenyl)-2-chloroacetamides have been synthesized by reacting different substituted anilines with chloroacetyl chloride. These studies highlight how substituents on the aryl ring—such as methyl, methoxy, and various halogens—influence the biological profile of the resulting compounds. The synthesis of these derivatives is typically achieved in good yields.

Table 2: Examples of Synthesized N-Aryl 2-Chloroacetamide Derivatives

| Amine Reactant | Resulting Compound | Typical Reaction Conditions |

|---|---|---|

| Aniline | 2-chloro-N-phenylacetamide | Chloroacetyl chloride, DCM, triethylamine |

| p-Toluidine | 2-chloro-N-(4-methylphenyl)acetamide | Chloroacetyl chloride, DCM, triethylamine |

| o-Anisidine | 2-chloro-N-(2-methoxyphenyl)acetamide | Chloroacetyl chloride, aqueous amine solution |

Design Principles for Novel Chemical Scaffolds Incorporating the Chloroacetamide Moiety

The design of new chemical entities based on the 2-chloro-N-(3-cyclohexylpropyl)acetamide scaffold is guided by several key principles. The chloroacetamide group is often incorporated as a "warhead"—a reactive group designed to form a covalent bond with a biological target, such as a cysteine or histidine residue in a protein.

Key design considerations include:

Reactivity Tuning: As discussed, the reactivity of the chloroacetamide can be modulated by changing the α-halogen or introducing substituents. This is crucial for balancing target engagement with off-target reactivity.

Lipophilicity and Solubility: The N-substituent is a primary determinant of the compound's lipophilicity, which affects its ability to cross cell membranes. The nature of the hydrocarbon substituent (e.g., alkyl vs. aryl, cyclic vs. acyclic) plays a major role in shaping the biological profile.

Scaffold Rigidity and Flexibility: The length and nature of the linker between the reactive moiety and the larger substituent (e.g., the propyl chain and cyclohexyl group) influence the conformational freedom of the molecule. This can be critical for achieving a precise orientation for binding to a target.

The overarching strategy involves using the chloroacetamide as a reactive anchor while modifying the N-substituent to confer specificity and optimize physicochemical properties for a desired application, such as in the development of herbicides or targeted covalent inhibitors.

Analytical and Spectroscopic Characterization Methodologies for 2 Chloro N 3 Cyclohexylpropyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) analysis for 2-chloro-N-(3-cyclohexylpropyl)acetamide would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value reveals the number of protons in that environment, and the signal's multiplicity (splitting pattern) provides information about adjacent protons. Based on the structure, a predictable pattern of signals can be anticipated.

The protons on the chloroacetyl group (Cl-CH₂-) would appear as a singlet at a downfield position due to the electron-withdrawing effect of both the chlorine atom and the adjacent carbonyl group. The N-H proton of the amide would likely appear as a broad signal. The protons of the propyl chain (-CH₂-CH₂-CH₂-) would exhibit characteristic triplet and multiplet patterns resulting from coupling with their neighbors. The numerous protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Signals for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Cyclohexyl protons (-C₆H₁₁) | 0.8 - 1.8 | Multiplet (m) | 11H |

| Propyl β-CH₂ | ~1.5 - 1.7 | Multiplet (m) | 2H |

| Propyl α-CH₂ | ~3.2 - 3.4 | Quartet (q) | 2H |

| Propyl γ-CH₂ | ~1.3 - 1.5 | Multiplet (m) | 2H |

| Amide N-H | ~6.0 - 7.5 | Broad Singlet (br s) | 1H |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would generate a distinct signal. The carbonyl carbon of the amide group is characteristically found far downfield. The carbon atom attached to the chlorine (Cl-CH₂-) would also be downfield relative to other sp³ hybridized carbons. The carbons of the propyl chain and the cyclohexyl ring would appear in the aliphatic region of the spectrum. Due to symmetry, the cyclohexyl ring may show fewer than six signals depending on the conformational dynamics.

Table 2: Predicted ¹³C NMR Signals for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | ~165 - 170 |

| Chloroacetyl CH₂ | ~40 - 45 |

| Propyl α-CH₂ (N-CH₂) | ~38 - 42 |

| Cyclohexyl CH (attached to propyl) | ~35 - 40 |

| Propyl β-CH₂ | ~28 - 32 |

| Cyclohexyl CH₂ | ~25 - 35 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY) : This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups of the propyl chain, confirming their connectivity. It would also reveal the complex coupling network within the cyclohexyl ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) : This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming, for instance, which ¹H multiplet corresponds to which specific CH₂ group in the cyclohexyl ring or propyl chain. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its identity as a secondary chloroacetamide.

Key expected absorptions include a sharp, strong peak for the carbonyl (C=O) stretch of the amide group, typically around 1650 cm⁻¹. Another important feature would be the N-H stretch from the secondary amide, appearing as a distinct band in the region of 3300 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and propyl groups would be observed just below 3000 cm⁻¹. A band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 |

| C-H Stretch | Aliphatic (Cyclohexyl, Propyl) | ~2850 - 2960 |

| C=O Stretch (Amide I) | Amide Carbonyl | ~1650 |

| N-H Bend (Amide II) | Secondary Amide | ~1550 |

| C-N Stretch | Amide | ~1450 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the calculated monoisotopic mass is 217.1233420 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which in turn verifies the molecular formula, C₁₁H₂₀ClNO.

A key feature in the mass spectrum would be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways for this molecule would likely involve cleavage of the amide bond or alpha-cleavage adjacent to the carbonyl group. This could lead to the formation of characteristic fragment ions, aiding in the structural confirmation.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₀ClNO | PubChem |

| Molecular Weight | 217.73 g/mol | PubChem |

| Monoisotopic Mass | 217.1233420 Da | PubChem |

| Expected [M]⁺ Ion (³⁵Cl) | m/z 217.123 | Calculated |

| Expected [M+2]⁺ Ion (³⁷Cl) | m/z 219.120 | Calculated |

| Key Fragmentation Ion | [CH₂Cl]⁺ | m/z 49/51 |

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Verification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For this compound, it is the standard method to assess chemical purity.

A reverse-phase HPLC method would typically be developed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18) and eluted with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of a sample is determined by injecting a solution and monitoring the eluent with a detector (e.g., UV detector). A pure sample should ideally yield a single, sharp, symmetrical peak. The area of this peak is proportional to the concentration of the compound. Identity is confirmed by comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard analyzed under identical conditions. The presence of any additional peaks would indicate impurities, which can be quantified based on their peak areas relative to the main peak.

Table 5: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

X-ray Crystallography for Solid-State Molecular Structure Determination (applicable to suitable derivatives or related compounds)

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is then analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which often play a key role in the supramolecular chemistry and crystal packing of these compounds. nih.govresearchgate.net

For instance, in the crystal structures of related chloroacetamides, molecules are often linked by N—H⋯O hydrogen bonds, forming distinct chains or more complex networks. nih.govresearchgate.net The solid-state conformation, including the planarity of the acetamide (B32628) group and the relative orientation of the substituents, can be precisely determined.

Detailed crystallographic data for several compounds related to this compound are presented below, illustrating the type of information obtained from X-ray diffraction studies. These examples include a chloroacetamide with a different cycloalkyl group and another with an aromatic substituent, as well as a cyclohexyl-containing amide.

Table 1: Crystallographic Data for Related Acetamide Derivatives

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| (±)-2-chloro-N-[(1RS,2RS,4RS)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]acetamide | C₁₂H₂₀ClNO | Monoclinic | P2₁/n | a = 6.1368(3) Å, b = 23.3299(12) Å, c = 9.1764(5) Å, β = 108.832(2)° | nih.gov |

| 2-chloro-N-(2,4-dinitrophenyl) acetamide | C₈H₆ClN₃O₅ | Monoclinic | P2₁/n | Not specified | researchgate.net |

| 2-chloro-N-(3-fluorophenyl)acetamide | C₈H₇ClFNO | Monoclinic | P2₁/n | a = 5.0441(2) Å, b = 18.2374(7) Å, c = 8.8653(3) Å, β = 99.843(1)° | researchgate.net |

| N-Cyclohexylbenzamide | C₁₃H₁₇NO | Monoclinic | P2₁/c | a = 5.2372(3) Å, b = 6.5841(4) Å, c = 16.6029(12) Å, β = 91.176(2)° | nih.gov |

These data highlight how X-ray crystallography provides definitive structural characterization for this class of compounds, offering insights into their solid-state conformations and intermolecular interactions. The determination of the crystal system, space group, and unit cell dimensions are fundamental outputs of a crystallographic analysis. nih.govresearchgate.netnih.gov

Computational and Theoretical Investigations of 2 Chloro N 3 Cyclohexylpropyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into the electronic environment and bonding characteristics.

Electronic Structure Analysis and Bonding Characterization

An analysis of the electronic structure of 2-chloro-N-(3-cyclohexylpropyl)acetamide would reveal key aspects of its reactivity and stability. DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed for this purpose. nih.gov

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. nih.gov It allows for the investigation of charge distribution on different atoms, hybridization of atomic orbitals, and the delocalization of electron density through hyperconjugative interactions. For instance, the analysis can quantify the interaction between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), which is invaluable for predicting how the molecule will interact with other chemical species.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic properties, which is a powerful tool for structural confirmation and analysis.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the vibrational modes of the molecule, such as the characteristic C=O stretch of the amide group and the N-H stretch. acs.orgnih.gov The calculated IR spectrum can be compared with experimental data to confirm the molecular structure. For amides, the positions of the amide I (primarily C=O stretch) and amide II (N-H bending and C-N stretching) bands are of particular interest. acs.orgspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. semanticscholar.org The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra, providing a detailed confirmation of the molecule's connectivity and chemical environment.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3330 |

| C-H Stretch (cyclohexyl) | 2920 | 2925 |

| C=O Stretch (Amide I) | 1660 | 1650 |

| N-H Bend (Amide II) | 1550 | 1545 |

Molecular Modeling and Conformational Analysis

The flexibility of the 3-cyclohexylpropyl group in this compound makes conformational analysis a critical aspect of its computational study.

Energy Minimization and Conformational Landscape Mapping

The first step in conformational analysis is to find the most stable three-dimensional arrangement of the atoms. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. ststephens.edu

Due to the rotational freedom around the single bonds in the cyclohexylpropyl chain and the amide linkage, the molecule can exist in numerous conformations. A systematic conformational search or a stochastic method like Monte Carlo simulations can be used to explore the conformational space. The energies of the different conformers are then calculated to create a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The global minimum on the PES corresponds to the most stable conformation.

Molecular Dynamics Simulations for Dynamic Behavior

While energy minimization provides a static picture of the molecule's preferred conformations, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time.

From MD simulations, one can:

Observe conformational transitions and understand the flexibility of the cyclohexylpropyl chain.

Analyze the stability of intramolecular hydrogen bonds.

Calculate time-averaged properties of the molecule.

Simulate the behavior of the molecule in different environments, such as in a solvent or interacting with a biological target.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are highly effective in elucidating the mechanisms of chemical reactions. For this compound, two key types of reactions could be investigated: nucleophilic substitution at the α-carbon and degradation pathways.

By mapping the potential energy surface of the reaction, key structures such as reactants, transition states, intermediates, and products can be identified. The activation energy of the reaction can be calculated from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics. nih.gov Studies on similar chloroacetamide herbicides have shown that degradation can be initiated by reactions such as N/C-dealkylation or dechlorination. researchgate.netnih.gov Computational modeling can help to determine the most likely pathway for a given set of conditions.

Transition State Characterization for Nucleophilic Substitutions

Nucleophilic substitution is a fundamental reaction class for this compound, owing to the electrophilic nature of the carbon atom bonded to the chlorine. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing the transition state of such reactions.

Theoretical evaluations of the degradation mechanism of chloroacetanilide herbicides in the presence of various nucleophiles have been performed using DFT methods, such as the dispersion-corrected hybrid functional wB97XD. nih.govnih.gov These studies show that the activation free energies are influenced by the nature of the nucleophile. For instance, nucleophiles where a sulfur atom performs the attack are generally more reactive than those involving other atoms. nih.gov

The transition state in these SN2 reactions is characterized by a trigonal bipyramidal geometry at the alpha-carbon. The incoming nucleophile and the departing chloride ion are in apical positions, roughly 180° from each other, while the hydrogen atoms and the carbonyl group lie in the equatorial plane. nih.gov A key finding from studies on analogous compounds is that the distance between the incoming nucleophile and the electrophilic carbon at the transition state is largely independent of the specific R groups on the acetamide (B32628) nitrogen. nih.gov

Table 1: Representative Calculated Activation Free Energies (ΔG‡) for the SN2 Reaction of an Analogous Chloroacetamide with Various Nucleophiles in Water

| Nucleophile | Calculated ΔG‡ (kcal/mol) |

| HS⁻ | 18.5 |

| Br⁻ | 24.1 |

| I⁻ | 21.7 |

| S₂O₃²⁻ (S-attack) | 17.8 |

| S₂O₃²⁻ (O-attack) | 26.5 |

This data is illustrative and based on computational studies of chloroacetanilide herbicides, serving as a model for this compound. nih.gov

Natural Bond Orbital (NBO) analysis of similar reactions indicates that the nucleophilic substitution is generally an asynchronous process. For most nucleophiles, a "late" transition state is observed, meaning that the bond to the leaving group is substantially broken at the transition state. However, for larger, more polarizable nucleophiles like iodide, an "early" transition state is more common. nih.govnih.gov

Reaction Pathway Mapping for Derivatization Reactions

Derivatization of this compound typically involves the nucleophilic displacement of the chloride ion, allowing for the introduction of a wide range of functional groups. Computational methods are instrumental in mapping the reaction pathways for these transformations, providing insights into the reaction mechanism and energetics.

The primary tool for mapping these reaction pathways is the calculation of the Potential Energy Surface (PES). By identifying the stationary points—reactants, products, intermediates, and transition states—a complete energetic profile of the reaction can be constructed. For the SN2 derivatization of this compound, the PES is expected to show a characteristic double-well profile in the gas phase. This includes the formation of a pre-reaction complex between the nucleophile and the acetamide, followed by the transition state, and then a post-reaction complex before the final products are formed.

Intrinsic Reaction Coordinate (IRC) calculations are employed to confirm that a calculated transition state indeed connects the reactants and products along the minimum energy path. This analysis provides a detailed view of the geometric and electronic changes that occur throughout the reaction. For example, an IRC analysis would show the gradual formation of the new bond with the incoming nucleophile and the simultaneous breaking of the carbon-chlorine bond.

The derivatization of this compound can be influenced by the choice of solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate solvent effects. Generally, polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation without strongly solvating the anionic nucleophile, thus increasing its reactivity.

Table 2: Key Computational Steps in Mapping a Derivatization Reaction Pathway

| Computational Step | Purpose | Expected Outcome for this compound Derivatization |

| Geometry Optimization | Find the lowest energy structures of reactants, products, and any intermediates. | Optimized geometries of this compound, the chosen nucleophile, and the final derivatized product. |

| Transition State Search | Locate the highest energy point along the reaction coordinate. | A trigonal bipyramidal transition state structure for the SN2 displacement of the chloride. |

| Frequency Calculation | Characterize stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | Confirmation of the optimized structures as energy minima and the transition state as a true saddle point. |

| Intrinsic Reaction Coordinate (IRC) | Map the minimum energy path connecting the transition state to reactants and products. | A reaction coordinate that confirms the SN2 mechanism and illustrates the continuous structural changes during the reaction. |

| Solvation Modeling | Evaluate the effect of the solvent on the reaction energetics. | Prediction of how different solvents will affect the activation energy and overall reaction rate. |

Through these computational approaches, a detailed and predictive understanding of the derivatization reactions of this compound can be achieved, guiding synthetic efforts and the development of new applications for this compound.

Applications in Organic Synthesis and Advanced Chemical Precursor Research

Utility as a Key Synthon in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, 2-chloro-N-(3-cyclohexylpropyl)acetamide serves as a crucial intermediate, enabling the introduction of the N-(3-cyclohexylpropyl)acetamido moiety into larger molecules. The presence of the reactive chlorine atom allows for its strategic incorporation into a wide array of complex chemical structures.

The 2-chloroacetamide (B119443) functional group is a key component that allows for the strategic incorporation of the N-(3-cyclohexylpropyl)acetamide fragment into larger, more complex molecules. This is primarily achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a suitable nucleophile. This reactivity makes it a valuable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of new chemical entities.

The general reaction involves the chloroacetylation of 3-cyclohexylpropan-1-amine (B1354626) with chloroacetyl chloride. neliti.com The resulting this compound can then be reacted with various nucleophiles to form a diverse range of compounds.

Table 1: Illustrative Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Potential Application |

|---|---|---|

| Amines | Diamine derivatives | Pharmaceutical intermediates |

| Thiols | Thioether derivatives | Agrochemicals, Material science |

| Phenoxides | Aryl ether derivatives | Biologically active compounds |

The reactivity of the 2-chloroacetamide group allows for its participation in sequential, or tandem, reaction methodologies. In these processes, an initial reaction at the chloroacetamide moiety can trigger a subsequent intramolecular cyclization or rearrangement, leading to the efficient construction of complex cyclic systems. This approach is highly valued in organic synthesis for its atom economy and ability to build molecular complexity in a single step.

Precursor for Novel Heterocyclic Ring System Construction

A significant application of this compound is its use as a precursor for the synthesis of various heterocyclic ring systems. The bifunctional nature of the molecule, possessing both an electrophilic center and a potential nucleophilic center (the amide nitrogen), allows for its use in cyclization reactions to form rings of different sizes and heteroatom compositions.

The 2-chloroacetamide moiety is a known precursor for the synthesis of imidazole (B134444) derivatives. wjpsonline.com In a typical reaction, a 2-chloro-N-substituted acetamide (B32628) can be reacted with ethylenediamine (B42938) in the presence of a suitable solvent and sulfur. wjpsonline.com This methodology could potentially be applied to this compound to yield N-(3-cyclohexylpropyl)-substituted imidazole derivatives.

Similarly, while direct synthesis of pyrroles from 2-chloroacetamides is less common, multi-component reactions involving related starting materials suggest the possibility of developing pathways to pyrrole (B145914) derivatives. orientjchem.orgnih.gov The synthesis of pyrroles often involves the condensation of amines, dicarbonyl compounds, and other reagents. orientjchem.orgresearchgate.net

The synthesis of thiazolidin-4-ones is a well-established application of 2-chloroacetamides. rroij.com The general method involves the reaction of a Schiff base with thioglycolic acid. nih.govresearchgate.net Alternatively, 2-chloro-N-substituted acetamides can react with thiourea (B124793) or related compounds to form aminothiazoles, which can be further elaborated. While a direct reaction of this compound is not explicitly detailed, the general reactivity of the chloroacetamide group suggests its suitability for this type of transformation.

The construction of thiophene (B33073) frameworks from 2-chloroacetamides is also a feasible synthetic route. impactfactor.org The Gewald synthesis, a multi-component reaction, is a common method for preparing substituted 2-aminothiophenes and can utilize α-halo carbonyl compounds. impactfactor.org By reacting this compound with a suitable sulfur source and an activated nitrile, it is conceivable to synthesize novel thiophene derivatives bearing the N-(3-cyclohexylpropyl)acetamido substituent.

Table 2: Potential Heterocyclic Synthesis from this compound

| Heterocycle | Key Reagents | General Method |

|---|---|---|

| Imidazole | Ethylenediamine, Sulfur | Cyclocondensation |

| Pyrrole | Dicarbonyl compounds, Amines | Multi-component reaction |

| Thiazolidin-4-one | Schiff bases, Thioglycolic acid | Cyclocondensation nih.govresearchgate.net |

Foundation for Developing Functionalized Amine and Amide Derivatives

Beyond its role in forming heterocyclic rings, this compound is a foundational molecule for the synthesis of a variety of functionalized amine and amide derivatives. The chlorine atom can be readily displaced by a wide range of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. researchgate.net

This allows for the synthesis of molecules with diverse functionalities, which can be further modified to produce compounds with specific biological or material properties. For instance, reaction with secondary amines can lead to the formation of tertiary amine derivatives, while reaction with alcohols or phenols can produce ether-containing amides. These transformations highlight the versatility of this compound as a starting material in organic synthesis. nih.govarchivepp.com

Future Research Directions for 2 Chloro N 3 Cyclohexylpropyl Acetamide

Development of Green and Sustainable Synthetic Methodologies

Traditional synthesis of N-substituted chloroacetamides often involves the use of chloroacetyl chloride with a corresponding amine. ijpsr.info While effective, this method can be accompanied by the formation of stoichiometric byproducts and may require the use of volatile organic solvents. tandfonline.com The future of synthesizing 2-chloro-N-(3-cyclohexylpropyl)acetamide lies in the development of greener and more sustainable alternatives that prioritize atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.

Key research avenues include:

Catalytic Amide Bond Formation: Transition-metal-catalyzed reactions that directly couple alcohols and amines represent a highly atom-economic and eco-friendly route to amides, producing only hydrogen as a byproduct. researchgate.netbohrium.com Research could focus on developing a catalytic system, potentially using ruthenium or copper complexes, for the direct synthesis from 3-cyclohexylpropan-1-amine (B1354626) and a suitable two-carbon source, thereby avoiding the use of highly reactive acid chlorides. researchgate.netresearchgate.net

Alternative Acylating Agents and Activation Methods: Investigating alternatives to chloroacetyl chloride that are less corrosive and produce less waste is a priority. For instance, methods involving the in-situ generation of activating agents from stable precursors could offer a safer and more controlled reaction. acs.orgresearchgate.net

Use of Green Solvents: A significant area for improvement is the replacement of conventional organic solvents with greener alternatives. Water is an ideal green solvent, and methodologies for amide synthesis in aqueous media are being developed. scielo.br Hydrothermal synthesis, which uses high-temperature water as both a solvent and a catalyst, offers a non-mineral-catalyzed pathway for direct condensation between amines and carboxylic acids and could be explored for this compound. acs.org

Solvent-Free Conditions: Performing reactions under solvent-free conditions is another important green chemistry approach. researchgate.net Mechanochemical methods or reactions on solid supports could be investigated to minimize solvent use, simplify purification, and potentially reduce energy consumption.

| Synthetic Aspect | Traditional Approach | Potential Green/Sustainable Approach | Key Benefits |

|---|---|---|---|

| Reagents | Use of chloroacetyl chloride. ijpsr.info | Catalytic coupling of an alcohol and an amine. bohrium.com | High atom economy, avoids corrosive reagents. |

| Solvents | Acetonitrile (B52724), Dichloromethane. chemicalbook.comresearchgate.net | Water, or solvent-free conditions. scielo.brresearchgate.net | Reduced environmental impact and waste. |

| Byproducts | Stoichiometric salts (e.g., triethylammonium (B8662869) chloride). | Water or hydrogen gas. bohrium.com | Easier purification, less waste. |

| Energy | Often requires heating/refluxing. | Microwave-assisted or hydrothermal synthesis. researchgate.netacs.org | Faster reaction times, potentially lower energy use. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The chemical structure of this compound features two primary sites for chemical modification: the electrophilic α-carbon bearing the chlorine atom and the robust amide bond. The reactivity of N-aryl 2-chloroacetamides is often attributed to the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net Future research should systematically explore these reactive sites to generate a diverse library of new chemical entities.

Potential areas of investigation include:

Nucleophilic Substitution at the α-Carbon: The α-chloro group is a key functional handle for introducing a wide range of substituents. Systematic investigation of its reaction with oxygen, nitrogen, and sulfur-based nucleophiles could yield novel ethers, amines, and thioethers. This pathway is fundamental for creating derivatives with tailored physicochemical properties. researchgate.net

Palladium-Catalyzed α-Arylation: Modern cross-coupling methodologies could be applied to activate the α-carbon. For example, palladium-catalyzed reactions could form new carbon-carbon bonds, a transformation that is challenging for amides due to the lower acidity of their α-hydrogens compared to ketones or esters. orgoreview.com

Transformations of the Amide Moiety: While the amide bond is generally stable, its transformation into other functional groups such as amines, nitriles, or imines can be a powerful synthetic tool. prolabas.com Exploring selective reduction or dehydration conditions for this compound could provide access to different classes of compounds.

Intramolecular Cyclizations: By designing precursors with appropriate nucleophiles on the cyclohexylpropyl chain, intramolecular reactions could be triggered. For instance, a strategically placed hydroxyl or amine group could react with the α-chloroacetamide moiety to form novel heterocyclic structures, such as lactams or other ring systems.

| Reactive Site | Transformation Type | Potential Reagents/Conditions | Resulting Structure/Functional Group |

|---|---|---|---|

| α-Chloro Position | Nucleophilic Substitution | Alcohols (RONa), Amines (R₂NH), Thiols (RSNa) | α-alkoxy, α-amino, α-thioether amides |

| C-C Bond Formation | Palladium catalysts, boronic acids | α-aryl amides | |

| Amide Bond | Reduction | Strong reducing agents (e.g., LiAlH₄) | Secondary amine |

| Dehydration | Dehydrating agents (e.g., P₂O₅) | Nitrile |

Advanced Computational Design for Novel Derivative Synthesis

Computer-aided drug design (CADD) and other computational approaches are indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and minimizing the trial-and-error of traditional synthesis. nih.govspringernature.com Applying these methods to this compound can guide the synthesis of new derivatives with enhanced bioactivity or specific material properties.

Future research in this area should encompass:

Virtual Library Generation: Creating large, in silico libraries of virtual compounds based on the this compound scaffold. This can be achieved by computationally applying the transformation pathways outlined in section 8.2 to the parent structure.

Structure-Based and Ligand-Based Design: If a biological target is known, molecular docking simulations can predict the binding affinity and orientation of virtual derivatives within the target's active site. springernature.com If no target structure is available, quantitative structure-activity relationship (QSAR) models can be built from existing data to predict the activity of new compounds. nih.gov

ADMET Prediction: A critical aspect of computational design is the early prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can filter out derivatives with poor pharmacokinetic profiles or potential toxicity issues before any synthetic work is undertaken. tandfonline.com

Generative Artificial Intelligence: Advanced machine learning models, such as recurrent neural networks, can be trained on large datasets of known bioactive molecules to generate entirely novel chemical structures. nih.govtue.nl Such models could be fine-tuned to design new acetamide (B32628) derivatives with a high probability of possessing desired activities. tue.nl

| Computational Step | Description | Objective |

|---|---|---|

| 1. Scaffold Selection | Define the core structure of this compound as the starting point. | Establish the foundational chemical framework. |

| 2. Virtual Library Generation | Computationally modify the scaffold by adding various functional groups at reactive sites. | Create a large and diverse set of virtual candidate molecules. |

| 3. Property Prediction | Use algorithms to calculate physicochemical properties, bioactivity (QSAR/docking), and ADMET profiles. springernature.comtandfonline.com | Filter and prioritize candidates based on desired characteristics. |

| 4. Candidate Selection | Select a small number of the most promising virtual compounds for chemical synthesis. | Focus laboratory resources on molecules with the highest probability of success. |

Integration into Automated and High-Throughput Synthetic Platforms

To accelerate the synthesis and testing of the novel derivatives designed in the preceding sections, the integration of automated and high-throughput (HTS) technologies is essential. These platforms allow for the rapid execution of many reactions in parallel, significantly increasing the efficiency of the research and development process.

Future directions should focus on:

Flow Chemistry Synthesis: Transitioning the synthesis of this compound and its derivatives from traditional batch reactors to continuous flow systems. prolabas.com Flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and can be easily scaled up. They are particularly well-suited for reaction optimization, where parameters can be changed rapidly to find the ideal conditions.

Automated Reaction Screening: Employing robotic liquid handlers and parallel synthesis platforms to screen a wide array of catalysts, solvents, and reaction conditions for key transformations. This high-throughput approach can quickly identify optimal synthetic routes for new derivatives.

Robotics and Data Management: Combining automated synthesis with automated purification and analysis. The vast amounts of data generated from HTS experiments require robust data management and analysis pipelines, often incorporating machine learning algorithms to identify trends and guide subsequent rounds of experimentation. This creates a closed loop of design-synthesize-test-learn, dramatically accelerating the discovery cycle.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Scale | Milligram to kilogram | Micrograms to multi-ton (scalable) |

| Heat/Mass Transfer | Often inefficient, can lead to hotspots | Highly efficient due to large surface-area-to-volume ratio |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Inherently safer due to small reactor volumes |

| Optimization Speed | Slow, one reaction at a time | Rapid, parameters can be changed in real-time |

| Integration | Difficult to integrate with online analysis | Easily integrated with in-line purification and analysis tools |

Q & A

Basic: How can researchers optimize the synthesis of 2-chloro-N-(3-cyclohexylpropyl)acetamide?

Methodological Answer:

Synthesis optimization typically involves varying reaction parameters such as solvent polarity, temperature, and catalyst use. For example:

- Nucleophilic substitution: React 3-cyclohexylpropylamine with chloroacetyl chloride in a non-polar solvent (e.g., dichloromethane) under reflux (60–80°C) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .

- Yield monitoring: Track reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy: Use H and C NMR to verify the cyclohexylpropyl chain (δ 1.0–2.2 ppm for cyclohexyl protons) and acetamide carbonyl (δ 170–175 ppm) .

- Mass spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 244.1) .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) to validate stereochemistry .

Advanced: How can researchers investigate the biological activity of this compound against microbial targets?

Methodological Answer:

- Antimicrobial assays: Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic studies: Perform protein binding assays (e.g., fluorescence quenching) to identify interactions with bacterial enzymes like dihydrofolate reductase .

- SAR analysis: Synthesize analogs with modified cyclohexyl or chloro groups to evaluate activity trends .

Advanced: What computational approaches predict the reactivity and binding modes of this compound?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular docking: Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina; prioritize poses with ∆G < -7 kcal/mol .

- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Advanced: How do crystallographic data inform solubility and stability profiles?

Methodological Answer:

- Crystal lattice analysis: Identify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that influence melting point (mp ~120–140°C) and solubility in polar solvents .

- Stability testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability of the chloroacetamide group .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Meta-analysis: Cross-reference datasets from PubChem, ECHA, and peer-reviewed journals to identify outliers .

- Experimental replication: Repeat assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

- Orthogonal validation: Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., QSAR models) data to confirm activity trends .

Basic: How can researchers evaluate the compound’s toxicity profile?

Methodological Answer:

- In vitro cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤100 µM .

- Ecotoxicology: Follow OECD Test No. 201 for algal growth inhibition (72-h IC) .

- Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Scaffold modification: Replace the cyclohexyl group with bicyclic (e.g., adamantyl) or heteroaromatic moieties .

- Functional group tuning: Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity of the chloroacetamide .

- High-throughput screening: Test libraries in 96-well plates for rapid activity profiling .

Basic: What methods ensure reproducibility in synthesis and characterization?

Methodological Answer:

- Standardized protocols: Document reaction conditions (e.g., stoichiometry, solvent ratios) in detail .

- Reference standards: Compare spectral data (NMR, IR) with published datasets from authoritative sources like PubChem .

- Collaborative validation: Share samples with independent labs for cross-verification of results .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

Methodological Answer:

- ADMET prediction: Use tools like SwissADME to estimate logP (target ≤3), bioavailability, and blood-brain barrier permeability .

- PAMPA assay simulation: Predict intestinal absorption via artificial membrane permeability coefficients .

- Metabolite identification: Run in silico metabolism (e.g., GLORYx) to prioritize stable derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.